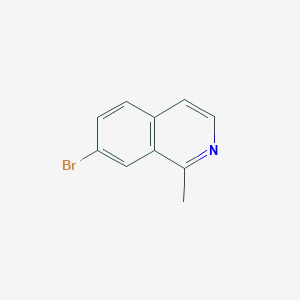

3-(4-Bromophenyl)-1-methylpyrrolidine

Descripción general

Descripción

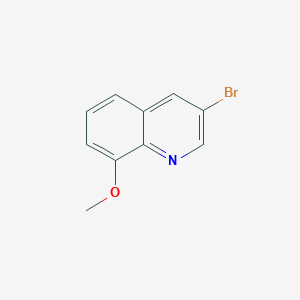

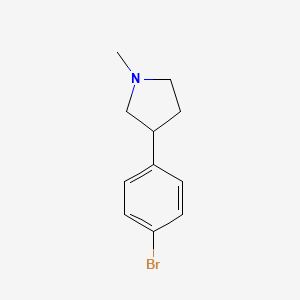

3-(4-Bromophenyl)-1-methylpyrrolidine (also known as 3-BP-1MP) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic five-membered heterocyclic compound containing an nitrogen atom, and is an important building block in organic synthesis. 3-BP-1MP has been used in a variety of applications, including medicinal chemistry, drug design, and chemical biology. It is also used as an intermediate in the synthesis of other organic compounds, such as drugs and dyes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-(4-Bromophenyl)-1-methylpyrrolidine derivatives have shown potential in antimicrobial applications. For example, compounds synthesized from this chemical have demonstrated notable in vitro antifungal activities against several test fungi. Specifically, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione exhibited significant inhibitory activities against a broad spectrum of fungus, indicating its potential as a novel fungicide (Cvetković et al., 2019).

Anticonvulsant Activity

3-(4-Bromophenyl)-1-methylpyrrolidine derivatives have also been explored for their anticonvulsant properties. A study demonstrated that some compounds in this category exhibit considerable anticonvulsant activity with a lack of neurotoxicity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester was found to be highly effective in the maximal electroshock seizure test in rats, showcasing its potential as an anticonvulsant agent (Unverferth et al., 1998).

Synthesis and Chemical Studies

The chemical has been utilized in various synthetic and chemical studies. For instance, its derivatives have been involved in studies related to ring expansion of certain chemical structures, offering insights into novel synthetic pathways for the production of related compounds (D’hooghe et al., 2009).

Antimycobacterial Agents

Derivatives of 3-(4-Bromophenyl)-1-methylpyrrolidine have been synthesized for potential use as antimycobacterial agents. For example, dispiropyrrolidines synthesized using [3+2]-cycloaddition reactions demonstrated moderate to good activity against Mycobacterium tuberculosis (Wei et al., 2013).

Mecanismo De Acción

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which play crucial roles in the nervous system .

Mode of Action

Similar compounds have been shown to inhibit the activity of enzymes like ache, potentially affecting nerve signal transmission

Biochemical Pathways

Inhibition of ache, as seen with related compounds, can affect cholinergic signaling pathways, leading to changes in nerve signal transmission .

Result of Action

Inhibition of ache by related compounds can lead to changes in nerve signal transmission, potentially affecting behavior and movement .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGSYMRQRAOKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-methylpyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)